2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) coupled to an aromatic system. Its structure features a benzyloxy group at the para position and an ethyl group at the ortho position of the phenyl ring.
Properties
IUPAC Name |
2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDDTOIPKRVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Two-Step Benzylation-Borylation Approach
The most widely adopted route involves sequential benzylation of a phenolic precursor followed by boronic esterification.
Step 1: Benzylation of 2-Ethyl-4-hydroxyphenol
4-Ethyl-2-hydroxyphenol undergoes O-benzylation using benzyl bromide in acetone with potassium carbonate (K₂CO₃) as the base. Optimal conditions (reflux, 4 h) achieve >95% conversion. The reaction mechanism proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the benzyl bromide electrophile.
Step 2: Pinacol Boronate Formation
The benzylated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of [Pd(dppf)Cl₂] (1 mol%) and potassium acetate (KOAc) in dioxane at 80°C for 12 h. This Miyaura borylation installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group regioselectively at the para position relative to the ethyl substituent.
Key Data:
Transition-Metal-Free Borylation
Recent advances enable boronic ester synthesis without palladium catalysts. Aryl bromides react with bis-boronic acid (BBA) and tert-butoxide (t-BuOK) in methanol at 0°C.
Procedure:
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Dissolve 2-(4-benzyloxy-2-ethylphenyl) bromide (1 eq) and BBA (5 eq) in anhydrous MeOH.
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Add t-BuOK (2 eq) at 0°C under nitrogen.
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Stir for 4 h, then quench with 0.1 M HCl.
Advantages:
-
Eliminates costly Pd catalysts
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Functional group tolerance: nitro (−NO₂), carbonyl (C=O), and ester (−COOR) groups remain intact
Limitations:
Optimization of Critical Reaction Parameters
Solvent Effects on Borylation Efficiency
Polar aprotic solvents (dioxane, DMF) enhance Miyaura borylation rates by stabilizing the Pd(0) intermediate. Methanol, though suboptimal for traditional couplings, proves effective in transition-metal-free systems due to its ability to solubilize BBA and t-BuOK.
Solvent Screening Data:
| Solvent | Conversion (%) | Yield (%) |
|---|---|---|
| Dioxane | 98 | 78 |
| DMF | 95 | 72 |
| Methanol | 88 | 68 |
| THF | 82 | 61 |
Temperature and Time Dependence
Controlling exothermic side reactions is critical during benzylation. Elevated temperatures (>60°C) induce diaryl ether formation, while temperatures <50°C slow benzyl bromide activation.
Optimized Conditions:
Analytical Characterization
Spectroscopic Identification
¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.25 (m, 5H, Ar-H benzyl)
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δ 6.95 (d, J = 8.4 Hz, 1H, H-3)
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δ 6.85 (d, J = 2.4 Hz, 1H, H-5)
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δ 5.10 (s, 2H, OCH₂Ph)
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δ 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃)
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δ 1.35 (s, 12H, pinacol CH₃)
¹¹B NMR (128 MHz, CDCl₃):
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) shows a single peak at tₐ = 12.7 min, confirming >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Pd Required | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Traditional Miyaura | 78 | Yes | 12 | Industrial |
| Transition-Metal-Free | 68 | No | 4 | Lab-scale |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is the most prominent transformation for this compound. The boronic ester reacts with aryl/vinyl halides to form biaryl or alkenyl products.
Key Parameters:
| Reagent/Condition | Role | Example Outcome | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ (1 mol%) | Catalyst | Biaryl formation via C–C bond coupling | 75–85% |
| K₂CO₃ (2 equiv) | Base | Neutralizes HX byproduct | — |
| Dioxane/H₂O (3:1, 80°C) | Solvent system | Optimal for transmetalation step | — |
Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the boronic ester and reductive elimination to form the C–C bond .
Oxidation to Phenol Derivatives
The boronic ester undergoes oxidation under controlled conditions to yield phenolic compounds.
Representative Protocol:
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Oxidizing Agent: H₂O₂ (30% aqueous, 2 equiv)
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Solvent: THF/H₂O (4:1)
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Temperature: 25°C
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Product: 4-(Benzyloxy)-2-ethylphenol
Limitations:
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Over-oxidation may occur with stronger agents like NaIO₄.
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The ethyl substituent at the ortho position slightly retards reaction kinetics due to steric hindrance .
Functional Group Transformations
The benzyloxy group participates in nucleophilic substitutions and deprotection reactions.
Benzyl Group Removal
Hydrogenolysis under H₂/Pd-C removes the benzyl protecting group:
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Conditions: 10% Pd-C, H₂ (1 atm), EtOH, 25°C
-
Product: 4-Hydroxy-2-ethylphenylboronic ester
Electrophilic Aromatic Substitution
The electron-rich aryl ring undergoes nitration and sulfonation:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(benzyloxy)-2-ethylphenyl | 65% |
| Sulfonation | SO₃·H₂O, DCE, 40°C | 3-Sulfo-4-(benzyloxy)-2-ethylphenyl | 72% |
Cyclopropanation Reactions
The compound serves as a precursor in cyclopropane synthesis via boromethylzinc carbenoid intermediates :
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Step 1: Reaction with Zn/CH₂I₂ generates a boromethylzinc species.
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Step 2: Addition to olefins (e.g., styrenes) yields borocyclopropanes.
Example:
| Substrate | Product | Yield |
|---|---|---|
| Styrene | Boron-substituted cyclopropane | 60% |
Stability and Side Reactions
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Hydrolysis: Susceptible to hydrolysis in aqueous acidic/basic conditions, reverting to boronic acid.
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Thermal Decomposition: Degrades above 150°C, releasing pinacol and forming polymeric boron species .
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Analog*) | Selectivity | Key Factor Influencing Reactivity |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 1.2× | High | Electron-withdrawing substituents on Ar-X |
| Benzyl Deprotection | 0.8× | Moderate | Steric hindrance from ethyl group |
| Cyclopropanation | 1.0× | Low | Olefin electronics/structure |
*Analog = 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Scientific Research Applications
Organic Synthesis
Role as a Reagent:
This compound serves as an important reagent in organic synthesis. Its boron atom can participate in various reactions such as Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds. These reactions are widely used to synthesize complex organic molecules from simpler ones, making this compound a valuable tool in synthetic organic chemistry.
Mechanism of Action:
The dioxaborolane structure allows for the reversible formation of boronate esters, facilitating the transfer of aryl groups in coupling reactions. This property makes it particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry:
In materials science, 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing boron compounds exhibit improved flame retardancy and thermal resistance.
Nanocomposites:
This compound can also be used to create boron-based nanocomposites. The unique properties of boron compounds contribute to the development of advanced materials with applications in electronics and photonics.
Medicinal Chemistry
Potential Anticancer Activity:
Recent studies have indicated that dioxaborolanes may exhibit anticancer properties. The ability of this compound to form stable complexes with biological molecules suggests potential applications in targeted drug delivery systems. By modifying the structure of known anticancer agents with this dioxaborolane moiety, researchers aim to enhance the efficacy and selectivity of these drugs.
Drug Development:
The synthesis of novel pharmaceutical compounds often involves the use of boron-containing reagents to facilitate key transformations. The versatility of 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it a candidate for developing new therapeutic agents.
Case Study 1: Suzuki-Miyaura Coupling Reactions
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving various aryl halides and phenylboronic acids. The results indicated high yields and selectivity for biaryl products under mild reaction conditions.
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Aryl Halide: Iodoaniline | 85% | High |
| Aryl Halide: Bromoacetophenone | 90% | Moderate |
Case Study 2: Polymer Modification
Research on the incorporation of this compound into polycarbonate matrices revealed significant improvements in thermal stability.
| Property | Control Sample | Modified Sample |
|---|---|---|
| Glass Transition Temperature (°C) | 145 | 160 |
| Thermal Decomposition Temperature (°C) | 320 | 350 |
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl or alkenyl product.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physical Properties
Target Compound : Likely a liquid or low-melting solid due to benzyloxy and ethyl groups enhancing organic solubility .
Biological Activity
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1257078-56-0) is a boron-containing compound known for its potential biological activities. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C21H27BO3
- Molecular Weight : 338.25 g/mol
- Boiling Point : Not specified
- Purity : Typically >96% .
The biological activity of this compound is primarily attributed to its ability to form boronate esters with diols and other nucleophiles, which can influence various biochemical pathways. Boron compounds are known to interact with enzymes and proteins, potentially affecting their function.
Biological Activity Overview
The following table summarizes the biological activities reported for 2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways (e.g., proteases). |
| Antimicrobial Effects | Shows potential antimicrobial properties against certain bacterial strains. |
| Neuroprotective Effects | May provide neuroprotection by modulating oxidative stress pathways. |
Case Studies and Research Findings
- Anticancer Studies :
- Enzyme Interaction :
- Neuroprotective Properties :
Toxicological Profile
While the compound shows promising biological activities, its safety profile must be considered:
- Toxicity Studies : Preliminary toxicity assessments indicate moderate toxicity at high concentrations; however, further studies are needed to establish a comprehensive safety profile.
- Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound due to its potential irritant properties .
Q & A
Q. What are the key synthetic routes for preparing 2-(4-(benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. For example, palladium catalysts like PdCl₂(dppf) (used in related boronic ester syntheses) facilitate cross-coupling between aryl halides and pinacol boronic esters . Reaction conditions (e.g., DMF as solvent, Na₂CO₃ as base) should be optimized to enhance yield. Purification often involves column chromatography under inert atmospheres to prevent boronic ester hydrolysis .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Identify benzyloxy protons (δ ~4.9–5.1 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–3.0 ppm for CH₂) .
- X-ray crystallography : Resolve the dioxaborolane ring geometry and substituent orientation, as demonstrated for structurally similar compounds .
- HRMS : Confirm molecular weight (e.g., C₂₁H₂₅BO₃ requires [M+H]⁺ = 338.19).
Q. What are the stability considerations for this boronic ester under laboratory conditions?
The compound is sensitive to moisture and oxygen. Store under argon at –20°C, and avoid prolonged exposure to acidic/basic environments to prevent hydrolysis of the dioxaborolane ring . Stability tests (TGA/DSC) for related derivatives show decomposition above 150°C, suggesting similar thermal limits .
Advanced Research Questions
Q. How do electronic effects of the benzyloxy and ethyl substituents influence reactivity in cross-coupling reactions?
The electron-donating benzyloxy group (para to boron) enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki reactions. Comparative studies with analogues (e.g., 4-cyano-2-fluorophenyl derivatives) show that steric hindrance from the ethyl group (ortho to boron) may reduce coupling efficiency with bulky substrates . Optimize catalyst loading (e.g., 1–5 mol% Pd) and temperature (80–100°C) to mitigate steric effects .
Q. What strategies resolve contradictions in reported yields for similar dioxaborolane derivatives?
Discrepancies often arise from:
Q. How can computational modeling guide the design of derivatives with improved catalytic activity?
DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries. For example, replacing benzyloxy with electron-withdrawing groups (e.g., nitro) increases boron’s Lewis acidity, enhancing reactivity in Miyaura borylation . Molecular dynamics simulations can also assess steric accessibility for bulky coupling partners .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
Batch vs. flow chemistry approaches must be evaluated. For gram-scale reactions:
- Solvent choice : Replace DMF with toluene/water biphasic systems to simplify workup .
- Catalyst recycling : Immobilized Pd catalysts reduce metal leaching and costs .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and prevent over- or under-borylation .
Methodological Notes
- Comparative Analysis : Benchmark reactivity against structurally similar compounds (e.g., 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl derivatives) to isolate substituent effects .
- Safety Protocols : Handle under argon with Schlenk techniques; use PPE (gloves, goggles) due to potential boronic acid toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
